A1AR antagonist 5

Description

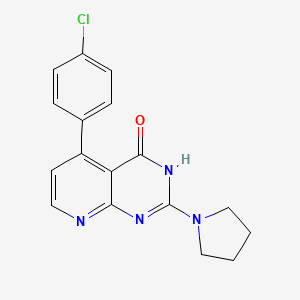

The exact mass of the compound 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is 326.0934388 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHZEYYOVXBBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of A1 Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of A1 Adenosine Receptor (A1AR) antagonists. By competitively binding to the A1AR, these molecules block the physiological effects of adenosine, a ubiquitous nucleoside that plays a critical role in regulating a wide array of bodily functions. This guide details the intricate signaling pathways modulated by A1AR antagonists, presents quantitative data for key antagonists, and provides comprehensive experimental protocols for their characterization.

Core Mechanism of Action: Reversing Adenosine-Mediated Inhibition

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to the inhibitory G protein, Gαi.[1][2][3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] A1AR antagonists function by competitively occupying the adenosine binding site on the receptor, thereby preventing adenosine from binding and initiating this inhibitory cascade. The blockade of A1AR by an antagonist effectively removes the "brake" that adenosine imposes on cellular activity, leading to a variety of physiological responses depending on the tissue and cell type.

The primary downstream effect of A1AR antagonism is the disinhibition of adenylyl cyclase, leading to an increase in cAMP production. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets, influencing neurotransmitter release, ion channel activity, and gene expression.

Beyond the canonical cAMP pathway, A1AR activation can also modulate other signaling cascades, including the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of various mitogen-activated protein kinases (MAPKs). By blocking the initial receptor activation, A1AR antagonists prevent these downstream signaling events from occurring.

Signaling Pathways Modulated by A1AR Antagonists

The intricate network of signaling pathways affected by A1AR antagonists is best visualized to appreciate the complexity of their mechanism of action.

Quantitative Data for A1AR Antagonists

The affinity and potency of A1AR antagonists are critical parameters in drug development. The following table summarizes key quantitative data for a selection of well-characterized A1AR antagonists.

| Compound | Target | Ki (nM) | IC50 (nM) | Species | Notes | Reference |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A1AR | 0.46 | - | Human | Highly potent and selective A1AR antagonist. | |

| SLV320 (Derenofylline) | A1AR | 1 | - | Human | Selective A1AR antagonist. | |

| A1AR antagonist 1 (compound 18g) | A1AR | 2.08 | - | Human | Potent A1 antagonist with activity at A2A and A2B. | |

| A1AR antagonist 2 (compound 18h) | A1AR | 1.49 | - | Human | Potent A1 antagonist with activity at A2A and A2B. | |

| XAC (Xanthine amine congener) | A1AR | - | 1.8 | Human | Potent A1 and A2 receptor antagonist. | |

| p-DITC-XAC | A1AR | - | 51.8 | Rat | Irreversible antagonist. | |

| m-DITC-XAC | A1AR | - | 26.6 | Rat | Irreversible antagonist. | |

| Compound 4a | A1AR | 76 | - | Human | Selective for hA1 AR. | |

| Compound 10b | A1AR | pKi = 7.95 | - | Human | High affinity at A1R and A3R. |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The characterization of A1AR antagonists relies on a suite of robust in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the A1AR.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the A1AR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX), and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an A1AR antagonist to block the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the A1AR in a multi-well plate.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist Addition: Add increasing concentrations of the A1AR antagonist to the wells.

-

Agonist Stimulation: Add a fixed concentration of an A1AR agonist (e.g., N-ethylcarboxamidoadenosine, NECA) to all wells except the basal control.

-

Incubation: Incubate the plate for a specific time to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. The concentration of antagonist that inhibits 50% of the agonist-induced response is the IC50 value.

Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique to study the binding of a fluorescently labeled antagonist to the A1AR on living cells in real-time.

Methodology Overview:

-

Fluorescent Labeling: The A1AR antagonist of interest is chemically conjugated to a fluorescent dye.

-

Microscopy Setup: A confocal microscope is used to focus a laser beam into a very small, defined observation volume within a sample of live cells expressing the A1AR.

-

Data Acquisition: As fluorescently labeled antagonist molecules diffuse in and out of the observation volume, fluctuations in the fluorescence intensity are recorded with high temporal resolution.

-

Autocorrelation Analysis: The recorded fluorescence intensity fluctuations are analyzed using an autocorrelation function. This analysis provides information about the diffusion time of the fluorescent molecules.

-

Binding Analysis: When the fluorescent antagonist binds to the much larger A1AR on the cell membrane, its diffusion slows down significantly. This change in diffusion time is detected by FCS and can be used to quantify the binding affinity and kinetics of the antagonist.

Conclusion

A1AR antagonists represent a diverse class of molecules with significant therapeutic potential. Their core mechanism of action, the competitive blockade of adenosine's inhibitory effects, leads to a cascade of downstream signaling events that can be harnessed for therapeutic benefit in a variety of diseases. A thorough understanding of the underlying signaling pathways, coupled with robust quantitative characterization using the experimental protocols outlined in this guide, is essential for the successful development of novel and effective A1AR-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

A1 Adenosine Receptor (A1AR) Antagonist Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the A1 adenosine receptor (A1AR) antagonist signaling pathway. The A1AR, a class A G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. A1AR antagonists, by blocking the endogenous ligand adenosine, modulate a cascade of intracellular events with wide-ranging physiological effects. This document details the core signaling mechanisms, provides quantitative data for key antagonists, outlines experimental protocols for their characterization, and visualizes the intricate pathways involved.

Core Signaling Pathway of A1AR Antagonists

The A1 adenosine receptor primarily couples to inhibitory G-proteins of the Gi/o family.[1] Under basal conditions, the binding of adenosine to A1AR activates this G-protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate the activity of various ion channels.

A1AR antagonists are competitive ligands that bind to the A1 receptor but do not induce the conformational change required for G-protein activation.[3] By blocking adenosine binding, these antagonists prevent the initiation of this signaling cascade, effectively disinhibiting adenylyl cyclase and preventing the Gβγ-mediated effects on ion channels. This leads to an increase in cAMP levels and a reversal of the downstream effects of adenosine.

Beyond the canonical adenylyl cyclase pathway, A1AR activation has been shown to influence other signaling cascades, including the Phospholipase C (PLC) pathway. Activation of A1AR can lead to the activation of PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4] This, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade. A1AR antagonists would therefore also block these downstream effects.

Quantitative Data: A1AR Antagonist Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several well-characterized A1AR antagonists. This data is crucial for comparing the relative potencies and selectivities of these compounds.

| Antagonist | Receptor Subtype | Ki (nM) | IC50 (nM) | Assay Type | Reference |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Human A1 | 0.46 - 2.52 | 13.0 | Radioligand Binding, cAMP Assay | [ProbeChem] |

| SLV320 (Derenofylline) | Human A1 | 1 | - | Radioligand Binding | [ProbeChem] |

| KW-3902 (Roliparam) | Human A1 | <10 | - | Not Specified | |

| BG9928 | Human A1 | <10 | - | Not Specified | |

| 8-Cyclopentyltheophylline (CPT) | A1 | - | - | Not Specified | |

| Theophylline | Non-selective | - | - | Not Specified | |

| Caffeine | Non-selective | - | - | Not Specified |

Experimental Protocols

Radioligand Binding Assay for A1AR

This protocol determines the affinity (Ki) of a test compound for the A1AR by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing A1AR (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]DPCPX or [3H]CCPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds (A1AR antagonists)

-

Non-specific binding control (e.g., high concentration of a known A1AR ligand like NECA)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing A1AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound at various concentrations

-

Radioligand at a fixed concentration (typically near its Kd value)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an A1AR antagonist to block the adenosine-mediated inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Materials:

-

Cells expressing A1AR (e.g., CHO or HEK293 cells)

-

Adenosine or a stable A1AR agonist (e.g., NECA)

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds (A1AR antagonists)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a serum-free medium for a short period.

-

Antagonist Treatment: Add the test A1AR antagonist at various concentrations to the wells and incubate.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the A1AR agonist (e.g., adenosine) and forskolin to all wells (except for the basal control).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The concentration of the antagonist that produces 50% of the maximal response (IC50) is determined.

Visualizations of Signaling Pathways and Workflows

A1AR Antagonist Signaling Pathway

Caption: A1AR antagonist blocks adenosine-mediated signaling pathways.

Radioligand Binding Assay Workflow

Caption: Workflow for A1AR radioligand binding assay.

cAMP Accumulation Assay Workflow

Caption: Workflow for A1AR antagonist cAMP accumulation assay.

References

- 1. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CD73-Adenosine A1R Axis Regulates the Activation and Apoptosis of Hepatic Stellate Cells Through the PLC-IP3-Ca2+/DAG-PKC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Chemistry of A1 Adenosine Receptor (A1AR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the medicinal chemistry of A1 adenosine receptor (A1AR) antagonists, focusing on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways. The A1AR, a G protein-coupled receptor (GPCR), is a promising drug target for a variety of conditions, including congestive heart failure, asthma, anxiety, and dementia.[1]

A1AR Signaling Pathways

The A1AR primarily couples to Gi/o proteins.[2][3] Upon activation by its endogenous ligand, adenosine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The βγ subunit can activate various downstream effectors, including phospholipase C (PLC) and certain potassium channels, while inhibiting N-, P-, and Q-type calcium channels. This cascade of events ultimately leads to neuronal inhibition and other physiological responses.

Below is a diagram illustrating the canonical A1AR signaling pathway.

Caption: Canonical A1AR signaling pathway.

Medicinal Chemistry of A1AR Antagonists

The development of A1AR antagonists has primarily focused on two major structural classes: xanthine derivatives and non-xanthine heterocyclic compounds.

Xanthines, such as caffeine and theophylline, are the prototypical adenosine receptor antagonists. Medicinal chemistry efforts have focused on substitutions at the N1, N3, and C8 positions to enhance affinity and selectivity for the A1AR.

Structure-Activity Relationship (SAR) of Xanthine Derivatives:

-

N1 and N3 Positions: Substitution with alkyl groups, such as propyl, is often optimal for A1AR affinity.

-

C8 Position: This position is crucial for selectivity. Bulky cycloalkyl groups, like cyclopentyl or noradamantyl, generally confer high affinity and selectivity for the A1AR over other adenosine receptor subtypes.

Table 1: Binding Affinities of Representative Xanthine-Based A1AR Antagonists

| Compound | R1 | R3 | R8 | Ki (nM) at human A1AR | A2A/A1 Selectivity Ratio |

| DPCPX (40) | n-Propyl | n-Propyl | Cyclopentyl | ~1 | High |

| Rolofylline (KW-3902, 41) | n-Propyl | n-Propyl | 3-Noradamantyl | < 10 | > 200 |

| Naxifylline (BG9719, 42) | n-Propyl | n-Propyl | Bicycloalkyl | < 10 | 2400 |

| PSB-36 (44) | n-Butyl | 3-Hydroxypropyl | Noradamantyl | ~0.5 | High |

Note: Ki values and selectivity can vary depending on the assay conditions and species.

A diverse range of non-xanthine scaffolds has been explored to overcome some of the limitations of xanthine-based antagonists, such as poor water solubility and potential off-target effects. These include pyrazolopyridines, triazolopyrimidines, and pyrazolopyridazines.

Table 2: Binding Affinities of Representative Non-Xanthine A1AR Antagonists

| Compound | Scaffold | Ki (nM) at human A1AR | A2A/A1 Selectivity Ratio |

| FK-453 (45) | Pyrazolopyridine | ~5 | > 200 |

| SLV320 (46) | 7-Deazaadenine | < 10 | > 200 |

| FR166124 (3a) | Pyrazolo[1,5-a]pyridine | Potent | High |

| Compound 8r | Pyrazolo[1,5-a]pyridine | Potent | High |

Experimental Protocols

The evaluation of novel A1AR antagonists involves a series of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and pharmacokinetic properties.

This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the A1AR (e.g., CHO cells stably expressing human A1AR).

-

Incubation: The membranes are incubated with a radiolabeled A1AR antagonist (e.g., [³H]DPCPX) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture: Cells expressing the A1AR are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with the test antagonist at various concentrations.

-

Stimulation: The cells are then stimulated with an A1AR agonist (e.g., NECA) in the presence of forskolin (to stimulate adenylyl cyclase).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and the IC50 or pA2 value is determined.

Below is a diagram illustrating a typical workflow for the discovery and evaluation of A1AR antagonists.

Caption: A1AR antagonist drug discovery workflow.

Conclusion

The medicinal chemistry of A1AR antagonists has evolved significantly, leading to the development of potent and selective compounds with therapeutic potential. The continuous exploration of novel scaffolds and a deeper understanding of the structure-activity relationships are crucial for the design of next-generation A1AR antagonists with improved drug-like properties. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, facilitating their progression from discovery to clinical development.

References

- 1. Medicinal Chemistry and Therapeutic Potential of Agonists, Antagonists and Allosteric Modulators of A1 Adenosine Receptor: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

Target Validation of A1 Adenosine Receptor (A1AR) Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for A1 adenosine receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor, is a promising therapeutic target for a variety of conditions, including congestive heart failure and renal dysfunction. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the intricate signaling pathways and experimental workflows involved in the validation process.

Core Quantitative Data

The following tables present a summary of the binding affinities, selectivity, and pharmacokinetic parameters of key A1AR antagonists that have been extensively studied in preclinical and clinical settings.

Table 1: In Vitro Binding Affinity and Selectivity of A1AR Antagonists

| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. hA₂ₐ) | Reference |

| KW-3902 (Rolofylline) | hA₁AR | < 10 | > 200 | [1] |

| rA₁AR | 0.19 | 890 | [2] | |

| rA₂ₐAR | 170 | [2] | ||

| gpA₁AR | 1.3 | [2] | ||

| dA₁AR | 10 | [2] | ||

| BG9928 (Tonapofylline) | hA₁AR | < 10 | > 200 | |

| SLV320 | hA₁AR | 1 | 200-4000 | |

| hA₂ₐAR | > 200 | |||

| hA₂₋AR | > 200 | |||

| hA₃AR | > 4000 |

h: human, r: rat, gp: guinea-pig, d: dog

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of A1AR Antagonists

| Compound | Species | Route | Tₘₐₓ (h) | T₁/₂ (h) | Primary Excretion Route | Reference |

| KW-3902 (Rolofylline) | Rat | p.o. | - | - | - | |

| BG9928 (Tonapofylline) | Human | p.o. | 2-4 | 21.7 | Feces (71.9%) | |

| SLV320 | Human | i.v. | - | - | - |

p.o.: oral, i.v.: intravenous

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the validation of A1AR antagonists are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the affinity and selectivity of antagonist compounds for the A1AR. A common protocol involves the use of a radiolabeled A1AR antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the A1AR.

Materials:

-

Cell membranes expressing the human A1AR (e.g., from CHO or HEK293 cells)

-

[³H]DPCPX (specific activity ~120 Ci/mmol)

-

Test antagonist compounds

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing A1AR in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of cell membrane suspension (typically 50-100 µg of protein)

-

50 µL of [³H]DPCPX at a final concentration near its K₋ (e.g., 1 nM)

-

50 µL of various concentrations of the test antagonist or vehicle (for total binding) or a high concentration of a known A1AR ligand like unlabeled DPCPX (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test antagonist from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This functional assay assesses the ability of an A1AR antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional potency (e.g., K₋) of an A1AR antagonist.

Materials:

-

CHO-K1 cells stably expressing the human A1AR (CHO-hA1AR)

-

Forskolin

-

A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA)

-

Test antagonist compounds

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Culture CHO-hA1AR cells to an appropriate confluency in 96-well or 384-well plates.

-

Assay Protocol:

-

Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase basal cAMP levels) in the presence of a fixed concentration of an A1AR agonist (e.g., CPA at its EC₈₀) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis: Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC₅₀ value and subsequently the K₋ value using the Schild equation.

In Vivo Assessment of Renal Function

These studies are crucial for validating the therapeutic potential of A1AR antagonists in improving renal function, particularly in the context of heart failure.

Objective: To evaluate the diuretic and natriuretic effects of an A1AR antagonist in an animal model.

Animal Model: Saline-loaded rats are commonly used to assess diuretic and natriuretic responses.

Procedure:

-

Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats to metabolic cages.

-

Dosing: Administer the A1AR antagonist or vehicle orally (p.o.) or intravenously (i.v.). A positive control such as furosemide can be included.

-

Saline Loading: Administer a saline load (e.g., 25 mL/kg, p.o.) to induce diuresis.

-

Urine Collection: Collect urine over a specified period (e.g., 5 or 24 hours).

-

Analysis: Measure the total urine volume. Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total urine output, and the total excretion of Na⁺ and K⁺. Compare the effects of the A1AR antagonist to the vehicle and positive control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the A1AR and a typical workflow for A1AR antagonist validation.

References

A Technical Guide to the Physiological Role of A1 Adenosine Receptor (A1AR) Antagonism by Compound 5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physiological roles of the A1 adenosine receptor (A1AR) and the functional consequences of its antagonism. For the purpose of this guide, the highly selective and potent A1AR antagonist 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) will serve as the exemplar "Compound 5." We will explore the core signaling pathways, detail the systemic effects of A1AR blockade in the central nervous, cardiovascular, and renal systems, present quantitative pharmacological data, and outline key experimental protocols for assessing antagonist activity.

The A1 Adenosine Receptor (A1AR) Signaling Pathway

The A1 adenosine receptor is a Class A G-protein coupled receptor (GPCR) that plays a crucial neuromodulatory and homeostatic role throughout the body.[1][2] It is activated by endogenous adenosine, a nucleoside whose extracellular concentration increases during periods of high metabolic stress or ischemia.[3] The A1AR exhibits the highest affinity for adenosine among the four receptor subtypes (A1, A2A, A2B, A3).[2][4]

Upon agonist (adenosine) binding, the A1AR couples primarily to inhibitory G-proteins of the Gαi/o family. This initiates a signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits AC, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. Concurrently, Gβγ subunits can inhibit N-, P-, and Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.

-

Activation of Phospholipase C (PLC): In some cellular contexts, A1AR activation can stimulate PLC, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

Compound 5 (DPCPX) , as a competitive antagonist, binds to the A1AR but does not induce the conformational change necessary for G-protein coupling. By occupying the receptor's binding site, it prevents endogenous adenosine from exerting its inhibitory effects, thereby disinhibiting the downstream signaling pathways.

References

- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of A1AR Antagonist 5: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of A1AR Antagonist 5, a novel selective antagonist for the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.

Introduction to the A1 Adenosine Receptor (A1AR)

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors.[1][2] A1ARs are widely distributed throughout the human body, with high expression in the central nervous system, heart, and kidneys.[3] The endogenous ligand for these receptors is adenosine, a nucleoside that acts as a key signaling molecule in various physiological and pathological processes.[1][2] A1ARs primarily couple to the Gαi/o family of G proteins. Consequently, receptor activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1AR an attractive therapeutic target for a range of conditions, and its antagonists have potential applications in cardiovascular, neurological, and renal disorders.

A1AR Signaling Pathways

Activation of the A1AR by an agonist initiates a cascade of intracellular events primarily mediated by Gαi/o proteins. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP. Lower cAMP levels lead to decreased activity of protein kinase A (PKA).

Beyond cAMP modulation, A1AR activation can also lead to:

-

Activation of Phospholipase C (PLC): Stimulation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Modulation of Ion Channels: A1AR signaling can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A1AR can also stimulate the ERK1/2 signaling cascade.

This compound is designed to block these agonist-induced signaling events by competitively binding to the receptor's orthosteric site.

Binding Affinity Characterization

Radioligand binding assays are essential for determining the affinity of this compound for the A1 receptor. These assays measure the displacement of a specific, high-affinity radiolabeled ligand by the unlabeled antagonist.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human A1AR (e.g., HEK293 or CHO cells).

-

Incubation: Prepared membranes (e.g., 40 µg of protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX or 125I-APNEA) and varying concentrations of the unlabeled this compound.

-

Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation or gamma counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The binding affinity of this compound was determined at human A1, A2A, A2B, and A3 adenosine receptor subtypes to assess both potency and selectivity.

| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| Ki (nM) | 1.5 ± 0.2 | 850 ± 55 | > 10,000 | 1200 ± 98 |

| Selectivity | - | ~567-fold | >6600-fold | 800-fold |

Data are presented as mean ± SEM from three independent experiments.

Functional Antagonism Characterization

Functional assays are crucial to confirm that this compound effectively blocks receptor-mediated signaling. As the A1AR is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will prevent this decrease.

-

Cell Culture: A1AR-expressing cells (e.g., CHO-hA1AR) are cultured to an appropriate confluency and seeded into 96- or 384-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 20-30 minutes).

-

Stimulation: Cells are then stimulated with a fixed concentration (typically EC80) of a standard A1AR agonist (e.g., NECA, CPA) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Forskolin is often used to directly stimulate adenylyl cyclase, establishing a maximal cAMP level that is then inhibited by the A1 agonist.

-

Lysis and Detection: After incubation (e.g., 30 minutes), cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide-based) assays, or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is quantified. Dose-response curves are plotted, and the IC50 value (the concentration of antagonist that reverses 50% of the agonist's effect) is determined.

| Parameter | Value |

| Agonist Used | NECA (100 nM) |

| IC50 (nM) | 5.2 ± 0.7 |

Data are presented as mean ± SEM from three independent experiments.

Determination of Mechanism of Antagonism: Schild Analysis

Schild analysis is a pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity (pA2 or KB). A truly competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response.

-

Agonist Dose-Response Curves: A full dose-response curve for an A1AR agonist (e.g., NECA) is generated using the cAMP assay protocol described above.

-

Antagonist Incubation: The experiment is repeated in the presence of several fixed concentrations of this compound. For each antagonist concentration, a new agonist dose-response curve is generated.

-

Calculate Dose Ratios: The dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in its absence.

-

Construct Schild Plot: A Schild plot is created by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

Data Analysis: A linear regression is performed on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is a logarithmic measure of the antagonist's affinity. The KB (dissociation constant) can be calculated as 10^(-pA2).

| Parameter | Value |

| pA2 | 8.8 |

| KB (nM) | 1.58 |

| Schild Slope | 1.05 ± 0.08 |

The Schild slope is not significantly different from unity, confirming that this compound acts as a competitive antagonist at the human A1 adenosine receptor.

Conclusion

The in vitro characterization demonstrates that this compound is a potent and highly selective competitive antagonist of the human A1 adenosine receptor. It exhibits high binding affinity in the low nanomolar range, with substantial selectivity over other adenosine receptor subtypes. Functional assays confirm its ability to block agonist-mediated A1AR signaling. The Schild analysis confirms a competitive mechanism of action. These findings establish this compound as a promising candidate for further preclinical development.

References

A Deep Dive into A1 Adenosine Receptor Antagonist Binding: Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the A1 Adenosine Receptor (A1AR), a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes. Understanding the nuances of how these antagonists interact with the A1AR is paramount for the rational design and development of novel therapeutics for cardiovascular, neurological, and inflammatory diseases. This document delves into the quantitative measures of binding, the experimental protocols used to determine them, and the underlying signaling pathways.

Core Concepts in A1AR Antagonist Binding

The interaction between an antagonist and the A1AR is characterized by two key aspects: binding affinity and binding kinetics .

-

Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is a measure of how tightly the ligand binds to the receptor. High-affinity antagonists require lower concentrations to occupy a significant number of receptors. Key parameters to quantify binding affinity include:

-

Inhibition Constant (Ki): The concentration of a competing ligand (antagonist) that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a specific biological or biochemical response by 50%. It is dependent on the experimental conditions, including the concentration of the competing agonist or radioligand.

-

Dissociation Constant (Kd): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. For antagonists, the Ki value is often used as an estimate of the Kd.

-

-

Binding Kinetics describes the rates at which an antagonist associates with and dissociates from the A1AR. These dynamic parameters provide a more detailed picture of the interaction than affinity alone and can have significant implications for a drug's in vivo efficacy and duration of action. The primary kinetic parameters are:

-

Association Rate Constant (k_on): The rate at which the antagonist binds to the receptor. It is typically measured in units of M⁻¹min⁻¹.

-

Dissociation Rate Constant (k_off): The rate at which the antagonist-receptor complex dissociates. It is measured in units of min⁻¹. The reciprocal of k_off (1/k_off) is the residence time , which represents the average time an antagonist stays bound to the receptor.

-

Quantitative Data on A1AR Antagonist Binding

The following tables summarize the binding affinity and kinetic parameters for a selection of A1AR antagonists. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the cell line or tissue preparation used, the radioligand employed, and the assay buffer composition.

Table 1: Binding Affinity (Ki) of Selected A1AR Antagonants

| Antagonist | Chemical Class | Ki (nM) at human A1AR | Reference |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Xanthine | 0.47 - 2.5 | [1][2] |

| SLV320 | Non-xanthine | < 10 | [3] |

| BG9928 | Non-xanthine | < 10 | [3] |

| KW-3902 | Xanthine | < 10 | [3] |

| Compound 10b | Pyrazolo[3,4-d]pyridazine | 21 | |

| PQ-69 | Not specified | 0.96 |

Table 2: Binding Kinetics of a Selected A1AR Antagonist

| Antagonist | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (min) | Reference |

| Compound 10b | 51.4 x 10⁵ | 0.019 | ~53 |

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by its endogenous agonist, adenosine, triggers a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. The Gβγ subunits released upon G protein activation can also modulate the activity of various ion channels, such as inwardly rectifying potassium channels and calcium channels.

Caption: A1AR signaling pathway upon agonist binding and its inhibition by an antagonist.

Experimental Protocols

Accurate determination of binding affinity and kinetics is crucial for drug discovery. The following sections detail the methodologies for two key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of ligands to their receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a method to separate the bound from the free radioligand.

1. Membrane Preparation:

-

Culture cells stably expressing the human A1AR (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay (for Ki determination):

-

Set up assay tubes or a 96-well plate containing:

-

A fixed concentration of a selective A1AR radioligand (e.g., [³H]DPCPX).

-

A range of concentrations of the unlabeled antagonist.

-

A defined amount of the A1AR-containing membrane preparation.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR ligand.

-

Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Preclinical Data for A1AR Antagonist 5: An In-depth Technical Guide

Introduction

This technical guide provides a detailed overview of the preclinical data for "A1AR antagonist 5," a title referring to the specific compound 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine. This compound has been identified as a potent antagonist of the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. Due to the limited publicly available preclinical data for this specific compound, this guide presents the known binding affinity and supplements it with representative experimental protocols standardly used for the characterization of A1AR antagonists.

Data Presentation

The available quantitative preclinical data for this compound is summarized in the table below. This data is derived from in vitro binding affinity assays.

| Compound | Target | Assay Type | Ki (nM) |

| 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine | Human A1 Adenosine Receptor | Radioligand Binding Assay | 25 |

| 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine | Human A2A Adenosine Receptor | Radioligand Binding Assay | 123 |

Experimental Protocols

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor (A1AR). The assay measures the ability of the unlabeled test compound to displace a radiolabeled A1AR antagonist from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).

-

Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound (5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known A1AR antagonist (e.g., DPCPX).

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen A1AR-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

cAMP Functional Assay for A1AR Antagonism

This protocol describes a functional assay to determine the potency of an A1AR antagonist in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels. A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in lower cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).

-

A1AR Agonist: A known A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound (5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine).

-

Cell Culture Medium.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

-

Cell Culture: Plate the A1AR-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

-

Add a fixed concentration of the A1AR agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist (the concentration that reverses 50% of the agonist-induced inhibition of cAMP production).

-

The functional potency of the antagonist can be expressed as the IC50 value or converted to a Kb value using the Gaddum equation.

Mandatory Visualizations

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2] Activation of the A1AR by an agonist, such as adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][2] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, including activating potassium channels and inhibiting calcium channels, which generally leads to a hyperpolarization of the cell membrane and reduced neuronal excitability.[2]

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for A1AR Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel A1AR antagonists, from initial compound selection to in vitro and in vivo testing.

Caption: Experimental Workflow for A1AR Antagonist Screening.

References

Methodological & Application

Application Notes and Protocols for the Characterization of A1 Adenosine Receptor (A1AR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of A1 adenosine receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for drug discovery in areas such as cardiovascular diseases, neurological disorders, and renal dysfunction. The following protocols detail established in vitro and in vivo methods to assess the pharmacological properties of A1AR antagonists.

A1AR Signaling Pathway

The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. Additionally, A1AR can couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.

Application Notes and Protocols for A1 Adenosine Receptor (A1AR) Antagonist Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of cell-based assays to identify and characterize antagonists of the A1 adenosine receptor (A1AR). The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it an important target for drug discovery. These protocols are designed to be comprehensive and adaptable for use in academic and industrial research settings.

Introduction to A1AR Signaling

The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[1][2][3][4] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits can also modulate other effectors, such as ion channels. Additionally, A1AR activation can lead to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium, and can also trigger G protein-independent signaling through the recruitment of β-arrestin.

A1AR Signaling Pathway

Caption: A1AR Signaling Pathway.

Data Presentation: Quantitative Comparison of A1AR Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used A1AR agonists and antagonists. This data is essential for selecting appropriate tool compounds and for validating assay performance.

Table 1: A1AR Agonist Properties

| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |

| N6-Cyclopentyladenosine (CPA) | Human A1 | Radioligand Binding | Human | 2.3 | - | |

| N6-Cyclopentyladenosine (CPA) | Human A2A | Radioligand Binding | Human | 790 | - | |

| N6-Cyclopentyladenosine (CPA) | Human A3 | Radioligand Binding | Human | 43 | - | |

| N6-Cyclopentyladenosine (CPA) | Rat A1 | Adenylate Cyclase | Rat | - | 33 | |

| N6-Cyclopentyladenosine (CPA) | Human A1 | cAMP Assay | Human | - | 6.3 | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A1 | Radioligand Binding | Human | 14 | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A2A | Radioligand Binding | Human | 20 | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A3 | Radioligand Binding | Human | 6.2 | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A2B | Functional Assay | Human | - | 2400 |

Table 2: A1AR Antagonist Properties

| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A1 | Radioligand Binding | Human | 3.9 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2A | Radioligand Binding | Human | 130 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2B | Radioligand Binding | Human | 50 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A3 | Radioligand Binding | Human | 4000 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Rat A1 | Radioligand Binding | Rat | 0.46 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Rat A1 | Adenylate Cyclase | Rat | 0.45 | - | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2A | cAMP Assay | Human | - | 132 |

Experimental Protocols

This section provides detailed protocols for three common cell-based assays used to screen for A1AR antagonists: a cAMP assay, a calcium mobilization assay, and a β-arrestin recruitment assay.

Protocol 1: cAMP Assay for A1AR Antagonists

This protocol describes a method to measure the ability of a compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the A1AR.

Experimental Workflow: cAMP Assay

Caption: Workflow for an A1AR antagonist cAMP assay.

Materials:

-

HEK293 or CHO cells stably expressing the human A1AR

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

A1AR agonist (e.g., CPA or NECA)

-

A1AR antagonist (e.g., DPCPX as a positive control)

-

Forskolin

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor™ cAMP Assay)

-

White, clear-bottom 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of detecting the signal from the chosen cAMP kit

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed the A1AR-expressing cells into a white, clear-bottom 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test antagonist compounds and the positive control (DPCPX) in assay buffer. The final concentration of DMSO should be kept below 0.5%.

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of the diluted antagonist compounds to the respective wells. For control wells, add 50 µL of assay buffer.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Prepare a solution of A1AR agonist (e.g., CPA at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer.

-

Add 50 µL of the agonist/forskolin solution to all wells.

-

Incubate the plate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the antagonist concentration versus the signal (e.g., HTRF ratio or luminescence).

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.

-

Protocol 2: Calcium Mobilization Assay for A1AR Antagonists

This protocol measures the ability of a compound to block the agonist-induced increase in intracellular calcium in cells co-expressing the A1AR and a promiscuous G protein (e.g., Gα16) or in a cell line where A1AR endogenously couples to the Gq pathway.

Experimental Workflow: Calcium Mobilization Assay

References

Application Notes and Protocols for A1AR Antagonist 5 in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of A1AR antagonist 5, a potent and selective A1 adenosine receptor (A1AR) antagonist, in primary cell culture experiments. A1ARs are G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the central nervous and cardiovascular systems. Their antagonism is a key area of research for conditions such as cognitive disorders, heart failure, and neurodegeneration.[1] this compound, also identified as compound 20, exhibits a pIC50 of 5.83 and a pKi of 6.11, making it a valuable tool for studying A1AR signaling. This document will guide researchers in the effective use of this compound in primary cell cultures, including neurons, astrocytes, and cardiomyocytes.

Mechanism of Action

The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous adenosine, A1AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade also involves the activation of potassium channels and the inhibition of calcium channels, generally resulting in a reduction of cellular excitability and neurotransmitter release.[1]

This compound competitively blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream effects. By using this compound, researchers can investigate the physiological roles of endogenous adenosine and the consequences of A1AR blockade in various primary cell types.

Signaling Pathway of A1AR Activation and its Antagonism

Caption: A1AR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific data for "this compound" in primary cell culture is limited, the following table summarizes relevant quantitative information for closely related A1AR antagonists to guide experimental design.

| Compound | Cell/Tissue Type | Concentration/Dose | Effect | Reference |

| This compound | - | pIC50: 5.83, pKi: 6.11 | Potent and selective A1AR antagonist | MedChemExpress |

| DPCPX | Guinea-pig atrial and ventricular cardiac preparations | 30-1000 nmol/l | Increased force of contraction in atria; competitively antagonized the negative inotropic effects of A1AR agonists. | [2] |

| DPCPX | Primary rat cortical neurons | 50 nM | Attenuated kainate-induced neurotoxicity. | |

| DPSPX | Wistar rats (in vivo) | 30 µg/kg per h for 7 days | Caused hyperplastic changes in peritoneal fibroblasts and hypertrophic changes in smooth muscle of the tail artery. | [1] |

Experimental Protocols

The following are detailed protocols for the use of this compound in primary cell cultures. These protocols are adapted from established methods for other A1AR antagonists and should be optimized for your specific experimental conditions.

General Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a solid. Reconstitute the compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Protocol 1: Application in Primary Neuron Culture

Objective: To investigate the effect of this compound on neuronal activity and survival.

Materials:

-

Primary cortical or hippocampal neurons (cultured for at least 7 days in vitro)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for desired endpoint analysis (e.g., calcium imaging dyes, viability assays, electrophysiology rig)

Procedure:

-

Cell Culture: Culture primary neurons according to standard protocols.

-

Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed neuronal culture medium. A starting concentration range of 10 nM to 1 µM is recommended based on data from similar compounds.

-

Treatment:

-

For acute effects (e.g., on neuronal firing), replace the culture medium with the medium containing this compound and incubate for the desired period (e.g., 15-30 minutes) before measurement.

-

For chronic effects (e.g., on cell survival or neurite outgrowth), add this compound to the culture medium and incubate for 24-72 hours.

-

-

Endpoint Analysis:

-

Calcium Imaging: Load cells with a calcium indicator (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration in response to stimuli in the presence and absence of the antagonist.

-

Electrophysiology: Perform patch-clamp recordings to measure changes in neuronal firing patterns, synaptic transmission, or membrane potential.

-

Viability Assay: Use assays such as MTT or LDH to assess cell viability after chronic exposure.

-

Experimental Workflow for Primary Neuron Culture

Caption: Workflow for studying this compound in primary neurons.

Protocol 2: Application in Primary Astrocyte Culture

Objective: To examine the role of A1AR signaling in astrocyte function, such as calcium signaling or inflammatory responses.

Materials:

-

Primary astrocyte cultures

-

Astrocyte culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Reagents for endpoint analysis (e.g., ELISA kits for cytokines, calcium imaging dyes)

Procedure:

-

Cell Culture: Culture primary astrocytes until confluent.

-

Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed astrocyte culture medium.

-

Treatment:

-

Pre-incubate the astrocyte cultures with this compound for 30 minutes before stimulating with an agonist (e.g., adenosine or a pro-inflammatory agent like LPS).

-

-

Endpoint Analysis:

-

Calcium Signaling: Measure changes in intracellular calcium in response to adenosine or other stimuli.

-

Cytokine Release: Collect the culture supernatant and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Protocol 3: Application in Primary Cardiomyocyte Culture

Objective: To investigate the effect of this compound on cardiomyocyte contractility and viability under normal and stress conditions (e.g., hypoxia).

Materials:

-

Primary cardiomyocyte cultures

-

Cardiomyocyte culture medium

-

This compound stock solution (10 mM in DMSO)

-

Hypoxia chamber (optional)

-

Reagents for endpoint analysis (e.g., contractility measurement system, viability assays)

Procedure:

-

Cell Culture: Isolate and culture primary cardiomyocytes. Allow the cells to attach and resume spontaneous beating.

-

Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed cardiomyocyte culture medium.

-

Treatment:

-

For contractility studies, add the antagonist to the culture and measure changes in beating frequency and amplitude.

-

For hypoxia studies, pre-treat the cells with the antagonist for a specified time before exposing them to hypoxic conditions.

-

-

Endpoint Analysis:

-

Contractility: Use video microscopy and appropriate software to analyze the rate and amplitude of cardiomyocyte contractions.

-

Cell Viability: After the treatment period (e.g., hypoxia-reoxygenation), assess cell viability using assays like Trypan Blue exclusion or LDH release.

-

Logical Relationship for Cardiomyocyte Hypoxia Experiment

Caption: Logical flow of a cardiomyocyte hypoxia experiment with this compound.

Conclusion

This compound is a potent and selective tool for investigating the role of the A1 adenosine receptor in primary cell cultures. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute experiments in various primary cell types. Due to the limited availability of data for this specific compound in primary cells, it is crucial to perform dose-response experiments to determine the optimal concentration for each specific cell type and experimental condition. Careful experimental design and optimization will enable researchers to effectively utilize this compound to advance our understanding of A1AR-mediated signaling in health and disease.

References

- 1. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a highly selective adenosine receptor antagonist, on force of contraction in guinea-pig atrial and ventricular cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the A1 Adenosine Receptor Antagonist DPCPX in Rodent Models

These application notes provide detailed information and protocols for the in vivo use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective A1 adenosine receptor (A1AR) antagonist, in various rodent models. DPCPX is a valuable tool for researchers investigating the physiological and pathophysiological roles of the A1AR in neurological, cardiovascular, and other systems.

Compound Information

-

Name: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

-

Synonyms: PD 116948

-

Mechanism of Action: DPCPX is a competitive antagonist of the A1 adenosine receptor, with a high affinity (Ki of approximately 0.46 nM for rat A1 receptors) and over 700-fold selectivity for A1 over A2A receptors.[1][2][3] By blocking the A1 receptor, DPCPX inhibits the effects of endogenous adenosine, which typically include neuroprotection, decreased heart rate, and anti-inflammatory actions.

-

Molecular Formula: C₁₆H₂₄N₄O₂

In Vivo Applications and Data Summary